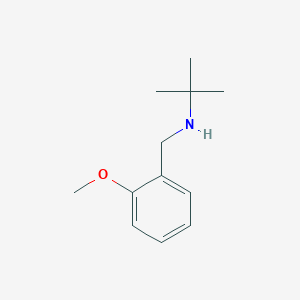

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Description

Contextualization within Benzylamine (B48309) Derivative Chemistry

N-(2-Methoxybenzyl)-2-methylpropan-2-amine belongs to the class of organic compounds known as benzylamine derivatives. A benzylamine consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom of an amine. nih.govwikipedia.org These compounds are fundamental building blocks in organic synthesis and are prevalent in many biologically active molecules. openmedicinalchemistryjournal.com The specific structure of this compound features two key components: the N-(2-methoxybenzyl) group and a tert-butylamine (B42293) group.

The methoxy (B1213986) group (-OCH₃) on the benzyl ring can influence the molecule's electronic properties and its ability to interact with biological targets. The tert-butyl group, a bulky substituent on the amine, can provide steric hindrance that may affect the compound's reactivity and metabolic stability. wikipedia.org The combination of these features places this compound at the intersection of several areas of chemical interest.

Benzylamine derivatives are widely studied for their potential applications in various fields. For instance, they form the core structure of many pharmaceutical agents and are investigated for their roles as enzyme inhibitors. nih.gov The synthesis of novel benzylamine derivatives with varying substituents is an active area of research aimed at discovering new compounds with tailored properties. openmedicinalchemistryjournal.comresearchgate.net

Table 1: Physicochemical Properties of Related Benzylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 |

| N-Benzyl-tert-butylamine | 3378-72-1 | C₁₁H₁₇N | 163.26 |

Historical Trajectory and Current Frontiers in Amine Research

The study of amines, organic derivatives of ammonia (B1221849), dates back to the 19th century and has been a cornerstone of organic chemistry ever since. britannica.com Amines are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. wikipedia.org this compound is a secondary amine.

Historically, research focused on the synthesis and basic reactivity of amines, leading to the development of fundamental reactions that are still widely used today. wikipedia.org The discovery of naturally occurring amines with potent biological activity, such as alkaloids, spurred further interest in this class of compounds. britannica.com

Current frontiers in amine research are diverse and interdisciplinary. In materials science, amines are used in the synthesis of polymers and as corrosion inhibitors. britannica.com In environmental science, amine-based solvents are being explored for carbon capture technologies. The development of new catalytic methods for the synthesis of amines from readily available starting materials is also a major focus, driven by the principles of green chemistry. britannica.com Furthermore, the unique properties of amines continue to be exploited in the design of new catalysts and ligands for a wide range of chemical transformations.

Research Significance and Future Perspectives for this compound

While there is a lack of specific published research on this compound, its chemical structure allows for speculation on its potential research significance. As a benzylamine derivative, it could be a candidate for screening in various biological assays, particularly in areas where other benzylamines have shown activity. The combination of the 2-methoxybenzyl group and the tert-butylamine moiety could impart unique properties that differentiate it from other, more studied, benzylamines.

Future research on this compound would likely begin with its synthesis and characterization. A potential synthetic route could involve the reductive amination of 2-methoxybenzaldehyde (B41997) with tert-butylamine. wikipedia.org

Table 2: Potential Research Trajectory for this compound

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Synthesis | Development of an efficient and scalable synthetic route. | Availability of the compound for further study. |

| Characterization | Detailed analysis of its physicochemical properties (e.g., pKa, solubility, spectral data). | Fundamental understanding of the molecule's properties. |

| Biological Screening | Evaluation in a variety of biological assays (e.g., enzyme inhibition, receptor binding). | Discovery of potential new biological activities. |

| Materials Science | Investigation as a potential building block for new polymers or as a surface modifying agent. | Development of new materials with novel properties. |

The exploration of this and other novel amine compounds is essential for the continued advancement of chemical science. Each new molecule, including those yet to be fully characterized, represents an opportunity to expand our understanding of chemical structure and function and to develop new solutions for a wide range of scientific and technological challenges. The future of research on this compound will depend on the initiative of researchers to synthesize and investigate this currently obscure compound.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWABNGOKZPWYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359391 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-68-7 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methoxybenzyl 2 Methylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N-(2-Methoxybenzyl)-2-methylpropan-2-amine, offering precise insights into the proton and carbon frameworks.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all protons in the molecule. The spectrum is characterized by distinct signals for the tert-butyl, methylene (B1212753), methoxy (B1213986), and aromatic protons. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. Based on analogous compounds like N-(2-methoxybenzyl)aniline, the protons on the methoxy-substituted benzene (B151609) ring exhibit characteristic shifts and coupling patterns. rsc.org The proton ortho to the methoxy group and meta to the benzylamine (B48309) substituent is expected to be the most shielded, appearing at the lowest chemical shift, while the other aromatic protons will appear further downfield. rsc.org The tert-butyl group, lacking adjacent protons, presents as a sharp singlet, integrating to nine protons. The benzylic methylene protons also appear as a singlet, as they have no adjacent proton neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH ₃)₃ | ~1.1 | Singlet | 9H |

| NH | Variable | Broad Singlet | 1H |

| Ar-CH ₂ | ~3.7 | Singlet | 2H |

| OCH ₃ | ~3.8 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are primarily determined by the hybridization and electronic environment of the carbon atoms.

For this compound, distinct signals are expected for the methyl and quaternary carbons of the tert-butyl group, the benzylic methylene carbon, the methoxy carbon, and the six unique carbons of the aromatic ring. The carbon atom bearing the methoxy group (C-O) is typically found significantly downfield, around 157 ppm, while the other aromatic carbons appear between 110 and 130 ppm. rsc.org The chemical shift of the benzylic carbon is influenced by the adjacent nitrogen, and the carbons of the tert-butyl group have characteristic shifts. researchgate.netdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (CH₃)₃ | ~27 |

| C (CH₃)₃ | ~52 |

| Ar-C H₂ | ~49 |

| OC H₃ | ~55 |

| Aromatic C | ~110-130 |

| Aromatic C -CH₂ | ~128 |

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are employed.

COSY is a homonuclear experiment that maps the coupling relationships between protons, typically over two to three bonds. In the COSY spectrum of this compound, cross-peaks would be observed exclusively between the coupled protons on the aromatic ring. This allows for the sequential assignment of the aromatic protons (H-3, H-4, H-5, and H-6), confirming their positions relative to one another. No cross-peaks would be seen for the tert-butyl, methylene, or methoxy protons, as they are all singlets with no vicinal proton neighbors.

HSQC is a heteronuclear 2D experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org This technique is invaluable for assigning carbon signals based on their known proton attachments. youtube.com For this compound, the HSQC spectrum would show:

A cross-peak connecting the tert-butyl proton signal (~1.1 ppm) to the tert-butyl methyl carbon signal (~27 ppm).

A cross-peak correlating the benzylic methylene proton signal (~3.7 ppm) with the benzylic carbon signal (~49 ppm).

A cross-peak linking the methoxy proton signal (~3.8 ppm) to the methoxy carbon signal (~55 ppm).

Four cross-peaks in the aromatic region, each connecting an aromatic proton signal to its directly bonded aromatic carbon signal.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). nih.govyoutube.com This is arguably the most powerful technique for piecing together the entire molecular structure, as it connects fragments that are not directly bonded. libretexts.orgyoutube.com Key HMBC correlations for this compound would include:

Correlations from the nine equivalent tert-butyl protons (~1.1 ppm) to both the quaternary carbon of the tert-butyl group and the benzylic methylene carbon, confirming the N-tert-butyl-benzyl linkage.

Correlations from the benzylic methylene protons (~3.7 ppm) to the aromatic carbons C-1 and C-2, establishing the connection of the benzyl (B1604629) group to the aromatic ring.

A crucial correlation from the methoxy protons (~3.8 ppm) to the aromatic carbon C-2, confirming the position of the methoxy group.

Advanced Two-Dimensional (2D) NMR Techniques

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding a molecule's mass and fragmentation pattern, which is fundamental for its identification and structural confirmation.

The fragmentation of amines in an electron ionization (EI) mass spectrometer is dominated by specific cleavage patterns that are highly indicative of their structure. libretexts.org

Alpha (α) Cleavage : This is the most characteristic fragmentation pathway for aliphatic amines. whitman.edumiamioh.edu It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. wikipedia.org This process is driven by the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavages are possible:

Loss of a methyl radical (•CH₃) : Cleavage of a C-C bond within the tert-butyl group results in the loss of a methyl radical (mass 15) to form a stable iminium ion at m/z 178. This is often a very favorable pathway for compounds containing a tert-butyl group attached to a heteroatom. pearson.com

Loss of a 2-methoxyphenyl radical : Cleavage of the bond between the benzylic carbon and the aromatic ring is another potential α-cleavage, though generally less favored than the loss of a smaller alkyl radical.

Beta (β) Cleavage : While α-cleavage is dominant, cleavage of the bond beta to the nitrogen atom can also occur. In the case of N-benzyl amines, a very common and significant fragmentation pathway involves the cleavage of the benzylic C-N bond. This leads to the formation of a benzyl-type cation. For this compound, this cleavage generates the highly stable 2-methoxybenzyl cation at m/z 121. This ion is often the base peak or one of the most intense peaks in the mass spectra of N-(2-methoxybenzyl) derivatives. nih.govwvu.edu

According to the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd nominal mass-to-charge (m/z) ratio. openstax.orgwhitman.edu this compound (C₁₂H₁₉NO) contains a single nitrogen atom, and therefore its molecular ion peak is expected at an odd m/z value of 193. The intensity of the molecular ion peak for aliphatic amines can be weak or even absent, as the initial ion is prone to rapid fragmentation, particularly through α-cleavage. whitman.edupearson.com However, the presence of the aromatic ring can help stabilize the molecular ion, making it more likely to be observed. whitman.edu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. While nominal mass spectrometry might not distinguish between C₁₂H₁₉NO (mass 193.1467 u) and another molecule with a different formula but the same nominal mass, HRMS can easily differentiate them. For example, the theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is 194.1545. HRMS can confirm this exact mass, ruling out other potential isobaric compounds and validating the chemical formula. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing the fragmentation of a pre-selected ion. nih.govnih.gov In an MS/MS experiment, the molecular ion ([M+H]⁺ at m/z 194 in ESI, or M⁺• at m/z 193 in EI) of this compound would be isolated in the mass spectrometer. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nih.gov

The resulting product ion spectrum would be expected to show major fragments corresponding to the key structural motifs. For example, fragmentation of the m/z 194 parent ion would yield a prominent product ion at m/z 121, corresponding to the loss of the neutral tert-butylamine (B42293) moiety and formation of the 2-methoxybenzyl cation. This confirms the presence of the 2-methoxybenzyl group. Another product ion could be observed from the loss of the 2-methoxybenzyl group, confirming the other part of the structure. This detailed fragmentation fingerprint provides definitive structural confirmation. nih.govnih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 178 | [M - CH₃]⁺ | α-Cleavage (loss of methyl from tert-butyl) |

| 121 | [C₈H₉O]⁺ | β-Cleavage (formation of 2-methoxybenzyl cation) |

Chemical Ionization Techniques for Molecular Mass Determination

Chemical Ionization (CI) is a soft ionization mass spectrometry technique that typically results in less fragmentation than electron ionization (EI), making it highly effective for determining the molecular mass of a compound. In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions, most commonly the protonated molecule [M+H]⁺.

For this compound, while specific experimental CI-MS spectra are not widely available in peer-reviewed literature, its molecular formula, C₁₂H₁₉NO, allows for the precise calculation of its molecular mass. The determination of the protonated molecule's mass-to-charge ratio (m/z) is the primary goal of this technique for molecular weight confirmation.

The expected key ion in the CI mass spectrum would be the protonated molecule, [M+H]⁺. Given the compound's calculated molecular weights, this ion would be observed at an m/z value corresponding to its monoisotopic or average mass plus the mass of a proton.

Table 1: Calculated Molecular Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Average Mass | 193.29 g/mol |

| Monoisotopic Mass | 193.1467 Da |

| Expected [M+H]⁺ Ion (Monoisotopic) | 194.1545 m/z |

Although CI minimizes fragmentation, some characteristic fragment ions might still be observed. In studies of structurally related N-(2-methoxybenzyl)phenethylamines (NBOMes), a dominant fragment ion is consistently observed at m/z 121. chemicalbook.commatrix-fine-chemicals.commerckmillipore.com This ion corresponds to the 2-methoxybenzyl cation, formed by cleavage of the C-N bond between the benzyl group and the amine nitrogen. A similar fragmentation pathway would be anticipated for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). While a published spectrum for this compound is not available, a predictive analysis based on its known structure allows for the assignment of its characteristic vibrational frequencies.

The key functional groups in this molecule are the secondary amine (N-H), the aromatic ring (C=C-H), the ether (C-O-C), the methylene bridge (-CH₂-), and the tert-butyl group (C(CH₃)₃). The expected absorption bands are detailed in the table below.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -C(CH₃)₃ | 2850 - 2970 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-H Bend (Aliphatic) | -CH₂- and -C(CH₃)₃ | 1365 - 1465 | Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1230 - 1270 (asymmetric) | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1020 - 1075 (symmetric) | Strong |

| C-N Stretch | Benzyl-Amine | 1020 - 1250 | Medium |

| C-H Out-of-Plane Bend | Ortho-disubstituted Ring | 740 - 770 | Strong |

The spectrum would be characterized by strong C-H stretching bands from the abundant aliphatic groups just below 3000 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching peaks in the 1450-1600 cm⁻¹ region and a strong out-of-plane bending peak around 750 cm⁻¹, indicative of ortho-substitution. chemicalbook.com The prominent C-O ether stretching bands would also be a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. This technique is primarily used to study molecules containing chromophores—conjugated systems or functional groups with π-electrons and non-bonding electrons.

In this compound, the sole chromophore is the 2-methoxybenzyl group. The tert-butylamine portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm). The electronic transitions are associated with the π → π* transitions of the benzene ring.

Based on data for similar substituted benzenes, such as other N-(2-methoxybenzyl) compounds, two main absorption bands would be predicted. matrix-fine-chemicals.com

An intense band (the E2-band) around 220 nm .

A less intense, fine-structured band (the B-band) around 270-280 nm .

The methoxy substituent on the aromatic ring acts as an auxochrome, which can cause a slight red shift (bathochromic shift) and an increase in the intensity of these absorption bands compared to unsubstituted benzene. The amine group, being insulated from the ring by a methylene bridge, is expected to have a negligible effect on the absorption maxima of the benzyl chromophore.

Other Structural Characterization Techniques

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of this writing, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, crystallographic data, including its crystal system, space group, and specific intramolecular dimensions, are not available in the scientific literature.

However, the technique has been successfully applied to numerous structurally related N-(2-methoxybenzyl)phenethylamine (NBOMe) compounds. nist.gov In those studies, SCXRD was crucial for unambiguously elucidating the molecular structure, confirming the connectivity of the atoms, and analyzing intermolecular interactions like hydrogen bonding within the crystal lattice. nist.gov Should a crystalline form of this compound be synthesized and analyzed, SCXRD would provide invaluable insight into its solid-state conformation and packing.

Reactivity Profiles and Chemical Transformations of N 2 Methoxybenzyl 2 Methylpropan 2 Amine

Elucidation of Amine Reactivity and Nucleophilic Properties

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a secondary amine characterized by two distinct substituents on the nitrogen atom: a tert-butyl group and a 2-methoxybenzyl group. The chemical behavior of the compound is primarily dictated by the nucleophilicity of the nitrogen's lone pair of electrons, which is modulated by the steric and electronic effects of these flanking groups.

The tert-butyl group is exceptionally bulky, imposing significant steric hindrance around the nitrogen atom. This bulkiness can be expected to decrease the amine's nucleophilicity and slow the rate of reactions that involve direct attack at the nitrogen center, a common feature for sterically hindered amines. msu.edu In contrast, the 2-methoxybenzyl group presents more complex electronic influences. While the benzyl (B1604629) group itself is generally considered electron-withdrawing, the ortho-methoxy substituent is an electron-donating group through resonance, which could potentially increase the electron density on the nitrogen atom. However, the ortho-positioning of the methoxy (B1213986) group may also contribute to steric crowding and offers the possibility of intramolecular interactions, such as chelation with metal ions.

The reactivity of this secondary amine can be compared to its constituent parts. For instance, direct alkylation of primary or secondary amines can be complicated, often resulting in a mixture of products because the product amine is also a nucleophile. msu.edu The preparation of secondary amines often involves multi-step procedures, such as the alkylation of sulfonamides followed by deprotection, to achieve clean, specific products. orgsyn.org

Table 1: Physicochemical Properties of Precursor Amines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| 2-Methylpropan-2-amine (tert-Butylamine) | 75-64-9 | C₄H₁₁N | 73.14 | Primary amine with a bulky tert-butyl group, providing significant steric hindrance. merckmillipore.comchemicalbook.com |

Mechanistic Investigations of Reaction Pathways

The mechanisms governing the transformations of this compound are rooted in fundamental principles of organic reactivity.

Oxidative Coupling: The mechanism for metal-free oxidative coupling of benzylamines has been proposed to proceed through a salt intermediate, which is then oxidized by O₂ to generate a phenoxy radical. This radical abstracts a hydrogen from the benzylamine (B48309), initiating a sequence that leads to the imine product. acs.org In metal-catalyzed oxidations, the mechanism may involve the formation of a high-valent metal-oxo species that acts as the primary oxidant. koreascience.kr

Nucleophilic Substitution: Acylation and alkylation reactions proceed via standard nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon or alkyl carbon, respectively. The steric hindrance of the tert-butyl group would be the primary determinant of the reaction rate.

Oxidative Debenzylation: The mechanism for debenzylation using KBr/Oxone is proposed to involve a bromo radical (Br•) generated in situ. This radical abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond. The resulting benzyl radical undergoes further reactions that culminate in the cleavage of the carbon-nitrogen bond. acs.org

Potential as a Ligand in Coordination Chemistry and Catalysis

The structure of this compound suggests significant potential as a ligand in coordination chemistry. The molecule contains two potential donor atoms: the nitrogen of the amine and the oxygen of the ortho-methoxy group. This arrangement allows it to function as a bidentate N,O-chelating ligand, forming a stable six-membered ring upon coordination to a metal center.

The importance of the N-(2-methoxybenzyl) moiety in molecular recognition is highlighted by studies on NBOMe compounds. usdoj.govnih.gov The addition of this group to phenethylamine (B48288) structures dramatically increases their binding affinity for serotonin (B10506) receptors, indicating that this specific arrangement is highly effective for binding to protein targets. nih.govnih.gov The bulky tert-butyl group would also play a crucial role, influencing the steric environment around the metal center. Such bulky ligands are often employed in catalysis to control the stereoselectivity or regioselectivity of a reaction. The combination of a chelating N,O-moiety and a sterically demanding substituent makes this compound an intriguing candidate for the development of novel catalysts. Research on related multidentate ligands containing benzyl-2-hydroxy fragments demonstrates their effective coordination with various metals, further supporting this potential. nih.gov

Table 3: Impact of N-(2-Methoxybenzyl) Group on Receptor Affinity (Illustrative Example)

| Compound | Receptor | Affinity (Ki, nM) |

|---|---|---|

| 2C-I (phenethylamine precursor) | 5-HT₂A | 75 |

| 25I-NBOMe (N-(2-methoxybenzyl) derivative) | 5-HT₂A | 0.044 |

Data from Rickli et al. (2015) illustrates the profound effect of the N-(2-methoxybenzyl) substitution on binding affinity, underscoring its potential as a strong binding motif in ligand design. nih.gov

Computational and Theoretical Studies on N 2 Methoxybenzyl 2 Methylpropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing fundamental insights into the electronic structure and properties of molecules. For a molecule like N-(2-Methoxybenzyl)-2-methylpropan-2-amine, these methods could offer a wealth of information.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The application of DFT, specifically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the initial step in any computational analysis. This process, known as geometry optimization, seeks to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Analysis of Electronic Structure: HOMO, LUMO, Chemical Hardness, Softness, Electronegativity

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

A hypothetical table of these properties, which would be generated from a DFT calculation, is presented below.

| Parameter | Symbol | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Value |

| Chemical Softness | S | 1/η | Value |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of near-zero potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine, suggesting these are likely sites for interaction with electrophiles. The aromatic ring and the hydrogen atoms would likely exhibit positive potential.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound.

Conformational Analysis and Molecular Dynamics

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. This analysis is crucial for understanding which conformations are most stable and therefore most likely to be present under given conditions.

Molecular dynamics (MD) simulations could further explore the conformational landscape by simulating the movement of atoms over time. An MD simulation would provide a dynamic picture of the molecule's flexibility and how it might change its shape in different environments, such as in a solvent or when approaching a biological target. Such simulations have been employed to study the interaction of related N-methoxybenzyl (NBOMe) compounds with biological receptors. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

The computational data obtained from DFT and molecular modeling can be used to predict the reactivity and selectivity of this compound in chemical transformations. For example, the calculated HOMO and LUMO energies can help predict whether a reaction will proceed via a nucleophilic or electrophilic mechanism. The MEP map can pinpoint the specific atoms most likely to be involved in a reaction. By comparing the energies of different possible transition states for a given reaction, it would be possible to predict the most likely reaction pathway and the major products that will be formed. This predictive power is invaluable for designing new synthetic routes and understanding reaction mechanisms.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of computational chemistry, aiming to correlate a molecule's structural features with its biological or chemical activity. These methods are crucial for predicting the properties of new compounds and for optimizing the activity of known molecules.

Computational methods are employed to predict a wide range of molecular properties directly from a compound's two-dimensional or three-dimensional structure. For a molecule like this compound, these approaches, often categorized under Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies, would involve calculating specific molecular descriptors. researchgate.net

These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and shape profiles.

Geometrical Descriptors: Based on the 3D structure of the molecule, these include molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide insights into the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Once calculated, these descriptors for a series of related compounds can be used to build a mathematical model that links them to an observed property, such as receptor binding affinity or metabolic stability. While specific QSAR models for this compound are not published, the table below illustrates the types of descriptors that would be calculated for it using standard computational software.

Table 1: Calculated Physicochemical and Topological Descriptors This table is illustrative of the types of data generated in computational studies. The values are based on standard predictive models for the structure of this compound.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Formula | C12H19NO |

| Constitutional | Molecular Weight | 193.29 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 21.7 Ų |

| Lipophilicity | LogP (octanol-water partition coefficient) | 2.8-3.1 |

| Geometrical | Molar Refractivity | 59.8 cm³ |

| Structural | Number of Rotatable Bonds | 4 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is most frequently used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. nih.govmdpi.com The goal is to identify the most likely binding pose and to estimate the strength of the interaction, usually expressed as a binding energy or docking score. nih.gov

The process involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "active site."

Preparation of the Ligand: The 3D structure of the ligand is generated and optimized to find its lowest energy conformation.

Docking Algorithm: A search algorithm systematically explores different orientations and conformations of the ligand within the receptor's binding site.

Scoring Function: A scoring function is used to evaluate each pose and estimate the binding affinity. Lower scores typically indicate a more favorable interaction.

Although no specific molecular docking studies featuring this compound against a particular biological target are documented in the surveyed literature, this methodology is widely applied to its structural analogs, such as the NBOMe derivatives, to investigate their interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov For instance, a hypothetical docking study of this compound against a receptor like the 5-HT2A serotonin receptor would aim to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule's methoxy group, amine nitrogen, or aromatic ring and the amino acid residues in the receptor's binding pocket.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Simulation This table represents the kind of data that would be generated from a molecular docking experiment. The target and results are hypothetical and for illustrative purposes only.

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | The biological macromolecule being studied. | Human 5-HT2A Serotonin Receptor (modeled) |

| Docking Score / Binding Energy | An estimation of the binding affinity. More negative values suggest stronger binding. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's binding site that form significant contacts with the ligand. | Asp155, Ser242, Phe340 |

| Type of Interactions | The nature of the chemical interactions holding the complex together. | Hydrogen bond with Asp155; Hydrophobic interactions with Phe340 |

Biological Activity and Medicinal Chemistry of N 2 Methoxybenzyl 2 Methylpropan 2 Amine and Analogues

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For N-benzylamine derivatives, including analogues of N-(2-Methoxybenzyl)-2-methylpropan-2-amine, SAR studies have elucidated key structural requirements for potency and selectivity.

The type and position of substituents on the benzylamine (B48309) scaffold dramatically influence biological activity. The N-(2-methoxy)benzyl group itself is a critical substitution that has been shown to significantly enhance binding affinity at certain receptors compared to unsubstituted or differently substituted analogues. researchgate.netnih.gov

Studies on N-benzylphenethylamines, a closely related class, show that the N-2-methoxybenzyl substitution increases binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, and others, while reducing affinity for 5-HT1A receptors. nih.gov This modification results in compounds that are very potent 5-HT2A receptor agonists with high selectivity over 5-HT1A receptors. nih.gov The position of the substituent on the benzyl (B1604629) ring is crucial; an ortho-substituent, particularly one containing an oxygen atom like a methoxy (B1213986) group, is associated with the highest potency in some N-benzylphenethylamine series. nih.gov In studies of salinomycin (B1681400) N-benzyl amides, derivatives substituted at the ortho position were the most active in terms of anticancer properties, while those substituted at the para position were the least active. nih.gov

Further modifications, such as N-alkylation (e.g., N-methyl or N-ethyl groups), can be detrimental, leading to a substantial decrease in potency. nih.gov Conversely, the introduction of specific substituents on the benzyl ring of other complex heterocyclic scaffolds can enhance activity. In one study, analogues with 4-CN and 4-OCF₃ groups on the N2-benzyl ring showed significantly increased growth inhibitory activity and tumor selectivity against the MDA-MB-468 breast cancer cell line. mdpi.com Similarly, the introduction of methyl, trifluoromethyl, or difluoromethyl substituents at the benzylic position has been shown to improve biological activity in certain molecular frameworks. acs.org

| Structural Modification | Observed Effect | Compound Class Studied | Citation |

|---|---|---|---|

| N-2-methoxybenzyl Group | Increased binding affinity at 5-HT2A/2C, α1 adrenergic receptors; Decreased affinity at 5-HT1A. | Phenethylamines | nih.gov |

| Ortho-substituent on Benzyl Ring | Most potent anticancer activity. | Salinomycin N-benzyl amides | nih.gov |

| Para-substituent on Benzyl Ring | Least potent anticancer activity. | Salinomycin N-benzyl amides | nih.gov |

| N-methylation / N-ethylation | Substantially reduced potency. | 2,5-dimethoxyphenylpiperidines | nih.gov |

| 4-CN or 4-OCF₃ on N2-benzyl ring | Greatly increased tumor selectivity and inhibitory activity. | Tetrahydropyrazino[1,2-a]indole-3-carboxamides | mdpi.com |

| Benzylic methyl, trifluoromethyl, or difluoromethyl | Improved biological activity. | Benzylic-substituted ureas | acs.org |

In the context of benzylamine analogues, structural branching can have a significant impact. For instance, in a series of 17β-HSD3 inhibitors, a lipophilic t-butyl group was shown to cause a very favorable increase in inhibitory activity. nih.gov This suggests that appropriately placed bulky, hydrophobic groups can occupy specific pockets in a target's binding site, enhancing affinity.

The nature of the ring systems is also critical. While aromatic rings are often key pharmacophore elements, their replacement can lead to a loss of activity. fastercapital.com In one study, replacing a cyclohexyl moiety with aniline, benzylamine, or other aromatic systems was not tolerated and resulted in a drop in potency. acs.org This highlights that not just the presence of a ring, but its specific type (aliphatic vs. aromatic) and the way it orients the rest of the molecule are essential for effective biological interactions.

Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental aspect of biology. pressbooks.pub Enzymes, receptors, and other biological macromolecules are themselves chiral, leading to a high degree of stereoselectivity when they interact with chiral drugs. nih.gov Consequently, the different enantiomers (mirror-image isomers) of a chiral compound can exhibit vastly different biological activities, with one enantiomer often being predominantly responsible for the desired effect. nih.gov

This principle holds true for analogues of this compound. For related compounds, research has demonstrated that chirality can have a strong impact on potency. acs.org For example, in a series of substituted aryl benzylamines designed as 17β-HSD3 inhibitors, the (S)-configuration of a lipophilic t-butyl group on a piperidine (B6355638) ring was a favorable feature that led to a significant increase in inhibitory activity. nih.gov The synthesis of chiral molecules often aims to produce a single, specific stereoisomer to maximize therapeutic effects. pressbooks.pubnih.gov This stereochemical dependence underscores the importance of the three-dimensional arrangement of atoms for precise ligand-receptor binding.

Pharmacological Profiling and Potential Therapeutic Applications

The pharmacological investigation of this compound analogues has focused primarily on their potential as antimicrobial and anticancer agents, revealing promising, albeit varied, activity profiles.

Derivatives of benzylamine have been investigated for their ability to combat microbial infections. Studies on salinomycin N-benzyl amides, for example, demonstrated that these compounds possess not only anticancer properties but also interesting antibacterial activity. nih.gov Specifically, certain N-benzyl amides of salinomycin showed efficacy against problematic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis (MRSE), and Mycobacterium tuberculosis. nih.gov

In other studies focusing on different amine derivatives, the mechanism of antimicrobial action has been explored. For a class of amine oxides, antimicrobial activity was found to be dependent on the chain length of a hydrophobic alkyl group and was attributed to the disorganization of the microbial cell membrane. nih.gov These compounds were effective against Bacillus cereus, various filamentous fungi, and the yeast Saccharomyces cerevisiae. nih.gov However, not all related structures exhibit this activity; in one study, substituted phenethylamine-based imine metal complexes showed no antimicrobial activity against the pathogens tested. researchsquare.comresearchgate.net

| Compound Class | Activity Type | Target Organisms | Citation |

|---|---|---|---|

| Salinomycin N-benzyl amides | Antibacterial | MRSA, MRSE, Mycobacterium tuberculosis | nih.gov |

| N-alkyl derivatives of heterocyclic amine oxides | Antibacterial, Antifungal | Bacillus cereus, filamentous fungi, Saccharomyces cerevisiae | nih.gov |

| Substituted phenethylamine-based imine metal complexes | None Observed | N/A | researchsquare.comresearchgate.net |

The potential of benzylamine analogues as anticancer agents has been a significant area of research. Various derivatives have demonstrated potent anti-proliferative effects against a range of human cancer cell lines.

For instance, novel salinomycin N-benzyl amides exhibited potent anticancer activity against drug-resistant cell lines. nih.gov Another study on 1,4-naphthoquinone-2,3-bis-sulfides, which can be considered structurally related scaffolds, found they were most effective against melanoma (UACC62) and prostate (PC3) cancer cells, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.gov These compounds were often more selective for cancer cells over normal human lung fibroblasts. nih.gov Similarly, certain imine-metal complexes based on a substituted phenethylamine (B48288) structure showed dose-dependent anticancer activity against the A549 lung cancer cell line. researchsquare.comresearchgate.net

| Compound Class | Cancer Cell Line | Activity (GI₅₀ µM) | Citation |

|---|---|---|---|

| 1,4-Naphthoquinone-2,3-bis-sulfides | Melanoma (UACC62) | 6.5 - 10 | nih.gov |

| Prostate (PC3) | 5.51 - 8.53 | nih.gov | |

| Imine-metal complexes | Lung (A549) | IC₅₀: 43.65 - 99.36 µg/mL | researchsquare.comresearchgate.net |

| Tetrahydropyrazino[1,2-a]indole-3-carboxamides (analogue 2f) | Breast (MDA-MB-468) | 2.94 | mdpi.com |

| Tetrahydropyrazino[1,2-a]indole-3-carboxamides (analogue 2i) | Breast (MDA-MB-468) | 2.96 | mdpi.com |

GI₅₀/IC₅₀: Concentration of drug that inhibits cell growth by 50%.

Investigations into the cellular mechanisms underlying this anticancer activity have revealed that some analogues induce apoptosis, or programmed cell death. One 1,4-naphthoquinone (B94277) derivative was found to cause breast cancer cell death by inducing apoptosis, as shown by the activation of caspases 3/7. nih.gov Further analysis indicated that this apoptosis occurred via a mitochondrial pathway. nih.gov Gene expression studies supported this, showing that p53 (a tumor suppressor), Mdm-2 (a regulator of p53), and Bcl-2 (an apoptosis inhibitor) were all up-regulated during the apoptosis induction process, highlighting a complex cellular response to the compound. nih.gov

Receptor Binding and Ligand Activity (e.g., Serotonin (B10506) 5-HT2A receptor agonist)

This compound and its analogues are notable for their potent activity as agonists at serotonin 5-HT2A receptors. nih.govnih.gov The N-(2-methoxybenzyl) substitution on the phenethylamine structure significantly enhances binding affinity for the 5-HT2A receptor, often by several orders of magnitude compared to their simpler N-alkyl counterparts. researchgate.netresearchgate.net This structural feature also confers a degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT1A and 5-HT2C. researchgate.netresearchgate.net

In vitro studies using radioligand binding assays and functional assays in cell lines expressing human receptors have confirmed that these compounds are potent and highly efficacious agonists. nih.govresearchgate.net For instance, analogues such as 25I-NBOMe show exceptionally high affinity, with Ki values in the low nanomolar range for the 5-HT2A receptor. researchgate.netnih.gov Functional assays, including those measuring phosphoinositide (PI) hydrolysis or calcium mobilization, demonstrate that these ligands not only bind with high affinity but also effectively activate the receptor to initiate intracellular signaling cascades. nih.govresearchgate.netnih.gov The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. wikipedia.org

The interaction is highly specific; studies with mutant human 5-HT2A receptors have suggested that the N-benzyl portion of these ligands likely interacts with key amino acid residues, such as Phenylalanine 339 (Phe339), within the receptor's binding pocket. researchgate.net This specific interaction is thought to be a primary reason for the observed increase in potency and efficacy. researchgate.net While potent at 5-HT2A receptors, many N-benzylphenethylamine analogues also exhibit affinity for 5-HT2C receptors and, to a lesser extent, 5-HT2B receptors. nih.govnih.gov

Table 1: Receptor Binding and Functional Activity of Selected N-Benzylphenethylamine Analogues This table presents a selection of data for illustrative purposes. Ki (inhibition constant) and EC50 (half-maximal effective concentration) values indicate the potency of the compounds.

Enzyme Inhibition Studies

Research into the direct enzyme inhibition properties of this compound and its close analogues is less extensive than receptor binding studies. However, the broader class of pyranopyrimidine analogues has been investigated for such activities. nih.gov Enzyme inhibition assays are crucial laboratory tests for determining if a compound can reduce the activity of an enzyme, which is a key mechanism for many therapeutic drugs. nih.govbiobide.com These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the potential inhibitor to determine its potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). sci-hub.se

The methodology for these studies involves several key steps. sci-hub.se First, optimal conditions for the enzymatic reaction are established, including substrate and enzyme concentrations. researchgate.net The assay is then performed with the inhibitor, and the reaction rate is monitored, often using techniques like spectrophotometry or fluorescence. nih.gov It is critical to differentiate between various modes of inhibition (e.g., competitive, non-competitive) by systematically varying both substrate and inhibitor concentrations. researchgate.netnih.gov For example, some studies have evaluated pyranopyrimidine derivatives against enzymes like DNA gyrase, demonstrating significant inhibitory potential. nih.gov While specific data for this compound is not prominent in the reviewed literature, the established protocols for enzyme inhibition assays would be the standard approach for its evaluation. nih.govbiobide.comsci-hub.se

Mechanistic Studies of Biological Interactions

Molecular Target Identification and Validation

The primary molecular target for this compound and its analogues is unequivocally the serotonin 5-HT2A receptor. nih.govnih.gov This has been validated through extensive in vitro and in vivo studies. researchgate.net The high affinity and agonist activity at this receptor are considered central to their biological effects. nih.gov Furthermore, studies have identified that these compounds may also interact with dopamine (B1211576) receptors, suggesting a more complex pharmacological profile. For instance, the rewarding effects of the analogue 25B-NBOMe have been linked to its interaction with the dopaminergic system, specifically D1 and D2 receptors. nih.gov This was validated using receptor antagonists, where blocking dopamine receptors, but not 5-HT2A receptors, inhibited the compound's rewarding effects in behavioral models. nih.gov

Modulation of Biochemical Pathways

Activation of the 5-HT2A receptor by agonists like the N-benzylphenethylamines initiates a cascade of intracellular signaling events. As a Gq/G11-coupled receptor, its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This leads to an increase in intracellular calcium levels and activation of Protein Kinase C (PKC). nih.gov

Beyond the primary 5-HT2A pathway, some analogues have been shown to modulate pathways related to dopamine. For example, 25B-NBOMe was found to alter the expression of dopamine-related proteins and increase dopamine levels in key brain regions like the nucleus accumbens. nih.gov It also induced changes in the phosphorylation of CREB (cAMP response element-binding protein) and levels of ΔFosB and BDNF (brain-derived neurotrophic factor), all of which are critical components of pathways involved in neuroplasticity and reward. nih.gov In other contexts, compounds targeting different molecular machinery have been shown to induce cellular responses through the activation of stress-responsive pathways like the P38 MAPK signaling pathway, often triggered by an increase in reactive oxygen species (ROS). mdpi.com

Induction of Cellular Responses (e.g., apoptosis, cell cycle arrest)

The downstream cellular effects of compounds that modulate key signaling pathways can include significant responses such as apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov While this is a major area of cancer research, the principles are broadly applicable. For instance, the induction of apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. researchgate.net Studies on various chemical agents have shown they can induce apoptosis by increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). mdpi.commdpi.com

Similarly, cell cycle arrest is a common cellular response to chemical agents. Compounds can halt the cell cycle at specific checkpoints, such as G1, S, or G2/M, preventing cell proliferation. mdpi.comresearchgate.net For example, some compounds induce G2/M phase arrest, which is often associated with the downregulation of proteins like cyclin B1. nih.gov This arrest can be a prelude to apoptosis. nih.govmdpi.com The mechanism often involves the generation of intracellular reactive oxygen species (ROS), which act as signaling molecules to trigger these cellular responses. mdpi.comnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies

The evaluation of a compound's ADME properties is a critical component of drug discovery, providing insight into its pharmacokinetic profile. creative-biolabs.comclinicalpub.comresearchgate.net A variety of in vitro and in silico research methodologies are employed to predict a compound's behavior in a living system. wuxiapptec.comnumberanalytics.com

In Vitro ADME Assays: These laboratory-based tests use cellular and subcellular systems to model key ADME processes. criver.comeurofinsdiscovery.combioduro.com

Absorption: Permeability is often assessed using cell-based models like Caco-2 or MDCK cell monolayers, which simulate the intestinal barrier. criver.com

Distribution: Plasma protein binding is a key parameter and is typically measured using techniques such as rapid equilibrium dialysis (RED) or ultrafiltration. criver.com

Metabolism: Metabolic stability is evaluated by incubating the compound with liver fractions, such as microsomes or S9 fractions, or with whole hepatocytes. criver.combioduro.com These systems contain the primary drug-metabolizing enzymes, like Cytochrome P450s (CYPs). Studies can identify the primary metabolites and determine the rate of metabolic clearance. criver.comnih.gov CYP inhibition and induction assays are also standard, as they help predict potential drug-drug interactions. criver.comeurofinsdiscovery.com

Excretion: Transporter interaction studies, using cells that overexpress specific uptake or efflux transporters (e.g., P-gp, BCRP), are used to understand how a compound might be actively transported into or out of cells, affecting its elimination. criver.combioduro.com

Table 2: Common In Vitro ADME Research Methodologies

In Silico Prediction of Pharmacokinetic Properties

In the early stages of drug discovery, in silico methods are pivotal for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These computational tools use the chemical structure of a compound to forecast its pharmacokinetic profile, helping to identify candidates with favorable properties and filter out those with likely undesirable traits before costly experimental studies are undertaken. researchgate.netmdpi.com Methodologies range from data-based quantitative structure-activity relationships (QSAR) to structure-based ligand-protein docking. researchgate.net

For this compound and its analogues, such as the N-benzylphenethylamine (NBOMe) series, in silico models can predict key physicochemical descriptors relevant to pharmacokinetics. These predictions are often benchmarked against established criteria for drug-likeness, such as Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Computational platforms like QikProp or SwissADME can generate predictions for a range of properties. researchgate.netbiorxiv.org For instance, predicted properties for this compound and a representative analogue, 25I-NBOMe, would be evaluated for brain-blood barrier (BBB) penetration, gastrointestinal (GI) absorption, and potential inhibition of key metabolic enzymes like cytochrome P450 2D6 (CYP2D6). mdpi.com

Table 1: Predicted Physicochemical and Pharmacokinetic Properties This table is illustrative, based on typical parameters evaluated for novel compounds.

| Property | Predicted Value for this compound | Predicted Value for 25I-NBOMe | Significance |

|---|---|---|---|

| Molecular Weight | ~193.28 g/mol | ~427.27 g/mol | Conforms to Lipinski's Rule (<500) |

| logP | ~2.5 | ~4.0 | Indicates good lipid solubility; Conforms to Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | 1 | Conforms to Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | 3 | Conforms to Lipinski's Rule (<10) |

| Polar Surface Area (PSA) | ~21.7 Ų | ~40.2 Ų | Influences membrane permeability |

| Blood-Brain Barrier (BBB) Permeation | High probability | High probability | Predicts potential for central nervous system effects mdpi.com |

| Human Intestinal Absorption | High | High | Predicts good oral bioavailability |

In Vitro Assays for Metabolic Stability and Identification of Metabolites

In vitro metabolic stability assays are crucial for determining the rate at which a compound is metabolized by liver enzymes. These experiments typically utilize subcellular fractions, such as pooled human liver microsomes (pHLM) or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov The compound is incubated with these fractions, and its disappearance over time is monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

For analogues of this compound, such as the NBOMe series, metabolic studies have been conducted to identify the primary metabolic pathways. For example, analysis of urine from a case involving 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) confirmed the presence of the parent compound and also detected 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe), indicating that deiodination is one metabolic route. nih.govresearchgate.net Further analysis using ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS) is employed to identify the full range of excreted metabolites. nih.govresearchgate.net

Common metabolic reactions for N-benzylphenethylamine analogues include:

O-demethylation: Removal of methyl groups from the methoxy substituents.

N-dealkylation: Removal of the N-benzyl group.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or alkyl chain.

Conjugation: Attachment of polar molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. nih.gov

The stability of a compound in these assays is a key predictor of its hepatic clearance and potential half-life in vivo. For example, studies on related aminoindanes showed that while the parent 2-aminoindane was stable in pHLM, its N-methylated analogue was metabolized to form a hydroxylamine (B1172632) and hydroxylated products. nih.gov

Methodologies for Assessing Tissue Distribution

Understanding where a drug distributes in the body is critical, as the concentration at the target tissue, not just in the plasma, determines its efficacy and potential toxicity. nih.gov Several semi-invasive and non-invasive techniques are available to study drug disposition in tissues. nih.gov

Microdialysis (MD): This semi-invasive technique involves placing a small probe in a target tissue (e.g., brain, muscle) to sample the unbound drug concentration in the interstitial fluid. It provides dynamic information about drug levels at the site of action. nih.gov

Positron Emission Tomography (PET): A non-invasive imaging technique that allows for the visualization and quantification of a drug's distribution throughout the body. nih.gov This method requires radiolabeling the compound with a positron-emitting isotope, such as carbon-11 (B1219553). For instance, carbon-11 labeled 25I-NBOMe has been used in PET imaging to study its binding to 5-HT2A receptors in the brain, confirming its high potency and brain penetration. nih.gov

Autoradiography: This is an ex vivo technique where a radiolabeled drug is administered, and after a set time, tissues are removed, sectioned, and placed on film to visualize the drug's location.

Postmortem Tissue Analysis: In forensic cases, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) can be used to quantify drug concentrations in various postmortem tissues. For a fatality involving 25I-NBOMe, concentrations were determined in blood, urine, vitreous humor, gastric contents, bile, brain, and liver, providing a detailed picture of its final distribution. nih.gov

Table 2: Postmortem Tissue Distribution of 25I-NBOMe Data from a reported fatality. nih.gov

| Specimen | Concentration |

|---|---|

| Peripheral Blood | 405 pg/mL |

| Heart Blood | 410 pg/mL |

| Urine | 2.86 ng/mL |

| Vitreous Humor | 99 pg/mL |

| Brain | 2.54 ng/g |

| Liver | 7.2 ng/g |

| Bile | 10.9 ng/g |

In Vitro Toxicology Research Methodologies

In vitro toxicology assays are essential for screening the potential toxicity of compounds at an early stage. These methods use cultured cells to assess a compound's ability to cause cell death or damage cellular functions, providing insights into potential mechanisms of toxicity. mdpi.com

Cellular Cytotoxicity Assays and Mechanisms

A variety of assays are used to measure cytotoxicity. These tests are often performed on a panel of human cell lines to assess the concentration-dependent effects of a compound. mdpi.com

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Studies on NBOMe analogues, including N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe), have used the MTT assay to evaluate cardiotoxicity, finding that cell viability was reduced at a concentration of 100 μM. nih.gov

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity test that measures the release of LDH from cells with damaged plasma membranes. The amount of LDH in the culture medium is directly proportional to the number of lysed cells. This assay can be used to quantify cell death caused by a test compound. mdpi.com

Mechanism of Action: Cytotoxicity can be initiated through various mechanisms, including apoptosis (programmed cell death) or necrosis. Investigating these pathways may involve assays for caspase activation (a hallmark of apoptosis) or measuring the release of inflammatory mediators like interleukins. mdpi.com For example, some N-benzylphenethylamine analogues have been found to induce cardiotoxicity by inhibiting potassium channels, such as the human ether-a-go-go-related gene (hERG) channel, which can lead to dangerous cardiac arrhythmias. nih.gov

Selectivity in Cellular Models for Toxicity Assessment

The choice of cell model is critical for meaningful toxicity assessment. The toxicity of a compound can be highly selective, affecting certain cell types more than others. mdpi.com For example, a compound might be more toxic to rapidly dividing cancer cells than to normal, non-cancerous cells like human keratinocytes (HaCaT). mdpi.com

Furthermore, for compounds that require metabolic activation to become toxic (pro-toxicants), it is essential to use cell models that possess metabolic capabilities. nih.gov Standard cell lines often lack sufficient levels of key metabolic enzymes. Human HepaRG™ cells are a valuable tool in this context because they can be differentiated into hepatocyte-like cells that express a wide range of cytochrome P450 enzymes at levels comparable to primary human hepatocytes. nih.gov Using such metabolically competent cells, in either traditional 2D monolayers or more physiologically relevant 3D spheroid cultures, allows for a more accurate assessment of the toxicity of the parent compound and its metabolites. nih.gov This is particularly relevant for this compound and its analogues, which are known to undergo extensive metabolism.

Advanced Analytical Method Development for N 2 Methoxybenzyl 2 Methylpropan 2 Amine in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of N-(2-Methoxybenzyl)-2-methylpropan-2-amine from complex matrices, including starting materials, byproducts, and potential degradants. The optimization of both Gas Chromatography (GC) and Liquid Chromatography (LC) methods is essential for achieving high-resolution separation.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Optimization of GC methods involves careful selection of the column, carrier gas, and temperature programming to achieve efficient separation.

For analogous N-benzylphenethylamine compounds, GC analysis has been successfully performed, providing a basis for method development for this compound. researchgate.netresearchgate.net The elution order of related isomers is often dependent on the substitution pattern on the aromatic rings. researchgate.net For instance, in the analysis of regioisomeric methoxybenzyl analogues, the 2-methoxy isomer has been observed to elute before the 3- and 4-substituted isomers on certain stationary phases. researchgate.net

Key parameters for GC method optimization include:

Column Selection: A mid-polarity stationary phase, such as a silarylene phase (e.g., Rxi®-17Sil MS), can provide good separation for these types of compounds. researchgate.net Alternatively, a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., TG-5MS) is also commonly used for the analysis of designer amines. gcms.cz

Temperature Program: A gradient temperature program is typically employed to ensure the elution of all compounds of interest with good peak shape in a reasonable time. The optimization of the temperature ramp rate can significantly impact resolution and analysis time. gcms.cz

Carrier Gas Flow Rate: The linear velocity of the carrier gas (commonly helium or hydrogen) affects chromatographic efficiency. Operating at or slightly above the optimal flow rate can reduce analysis time without a significant loss of resolution. gcms.cz

Derivatization: While the target compound may be amenable to direct GC analysis, derivatization, for example with trifluoroacetic anhydride (B1165640) (TFAA), can improve volatility and chromatographic performance, particularly for compounds containing polar functional groups. ojp.gov Derivatization can also aid in the differentiation of isomers based on the mass spectra of the derivatives. researchgate.netojp.gov

A hypothetical optimized GC method for this compound is presented in the table below, based on methods for similar compounds. gcms.czumich.edu

Table 1: Illustrative GC Method Parameters

| Parameter | Setting |

|---|---|

| Column | TraceGOLD™ TG-5MS (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial 100 °C, hold 1 min; ramp to 300 °C at 20 °C/min; hold 5 min |

| Transfer Line Temp | 290 °C |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase LC is the most common approach.

Method development in LC focuses on the selection of the stationary phase, mobile phase composition, and gradient elution profile to achieve the desired separation. For related N-benzylphenethylamine derivatives, C8 and C18 columns have been used effectively. nih.govnih.gov

Key aspects of LC method development include:

Column Chemistry: A C8 or C18 stationary phase provides good retention and selectivity for this class of compounds. The choice between them will depend on the desired retention and selectivity for specific impurities. nih.govnih.gov

Mobile Phase: A mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape for basic analytes) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. nih.govnih.gov

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is generally necessary to elute all compounds with good resolution and in a practical timeframe. nih.govnih.gov

An example of a developed LC method for the analysis of related compounds is outlined in the table below. nih.govnih.gov

Table 2: Illustrative LC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Xselect® HSS T3 (150 mm x 3.0 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:8) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 100% B over 10 minutes |

Hyphenated Analytical Technologies for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and precise quantification of this compound. Mass spectrometry (MS) is the most powerful detector when coupled with GC or LC.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. This is particularly useful for the analysis of the target compound in complex matrices where co-eluting interferences may be present.

In GC-MS, the compound is first separated by the GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification. researchgate.netnih.gov For related NBOMe compounds, characteristic fragment ions include the iminium cation formed by cleavage of the C-C bond of the phenethyl chain and benzylic cations. researchgate.net

GC-MS/MS operates by selecting a specific precursor ion from the initial mass spectrum and subjecting it to collision-induced dissociation (CID) to generate product ions. The monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides a high degree of specificity and reduces chemical noise, leading to lower detection limits. umich.edu

Table 3: Hypothetical GC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | To be determined from the full scan spectrum of the compound |

| Product Ions (m/z) | To be determined by CID of the precursor ion |

| Collision Energy | To be optimized for each transition |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of this compound in various samples. nih.govnih.gov It combines the powerful separation of LC with the high specificity of tandem mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is typically used for this class of compounds, as the amine group is readily protonated. nih.govnih.gov

Similar to GC-MS/MS, LC-MS/MS methods are often developed using the SRM mode for quantification, which provides excellent sensitivity and selectivity. nih.govnih.govnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers an alternative and complementary approach. Instead of monitoring specific transitions, LC-HRMS acquires full-scan mass spectra with high mass accuracy and resolution. This allows for the confident identification of the target compound based on its accurate mass and isotopic pattern, and can also be used for the retrospective analysis of data for untargeted screening. nih.govnih.govthermofisher.comfda.govthermofisher.com Techniques like parallel reaction monitoring (PRM) on Orbitrap-based systems can provide both quantification and confirmation in a single analysis. thermofisher.comthermofisher.com

Table 4: Illustrative LC-MS/MS and LC-HRMS Parameters

| Parameter | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Orbitrap) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Capillary Voltage | 3.5 kV | 3.5 kV |

| Source Temperature | 150 °C | 150 °C |

| Desolvation Temp | 400 °C | 400 °C |

| Acquisition Mode | SRM | PRM or Full Scan |

| Resolution | Unit | > 30,000 FWHM |

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |

| Product Ions (m/z) | Optimized transitions | Full fragment spectrum |

Quantitative NMR Spectroscopy for Purity and Mixture Analysis